2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-
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Overview
Description
“2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-” is a complex organic compound that belongs to the benzoxazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-” typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and benzoxazinones. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, benzoxazinone derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research into this compound may reveal similar bioactivities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic properties. Its ability to interact with biological targets may lead to the development of new pharmaceuticals.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of “2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-” would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one derivatives: These compounds share the benzoxazinone core structure but differ in their substituents.
Thiazole derivatives: Compounds containing the thiazole ring, which may exhibit similar biological activities.
Aniline derivatives: Compounds with an aniline moiety, known for their diverse chemical reactivity.
Uniqueness
The uniqueness of “2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-6-(2-((4-methylphenyl)amino)-4-thiazolyl)-” lies in its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
114566-62-0 |
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Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-methyl-6-[2-(4-methylanilino)-1,3-thiazol-4-yl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C19H17N3O2S/c1-12-3-6-14(7-4-12)20-19-21-15(11-25-19)13-5-8-17-16(9-13)22(2)18(23)10-24-17/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
BMHXCRLPFPNVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)OCC(=O)N4C |
Origin of Product |
United States |
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